Methyl 2,3-difluoro-4-isopropoxybenzoate
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Overview
Description
Methyl 2,3-difluoro-4-isopropoxybenzoate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-4-isopropoxybenzoate typically involves the esterification of 2,3-difluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,3-difluoro-4-isopropoxybenzoic acid.
Reduction: 2,3-difluoro-4-isopropoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-difluoro-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-difluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropoxy group provides steric hindrance, influencing the compound’s binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-difluoro-4-methoxybenzoate
- Methyl 2,3-difluoro-4-ethoxybenzoate
- Methyl 2,3-difluoro-4-propoxybenzoate
Uniqueness
Methyl 2,3-difluoro-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
methyl 2,3-difluoro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-8-5-4-7(11(14)15-3)9(12)10(8)13/h4-6H,1-3H3 |
InChI Key |
ZDEIJKACQIGWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)C(=O)OC)F)F |
Origin of Product |
United States |
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